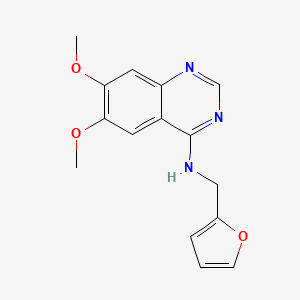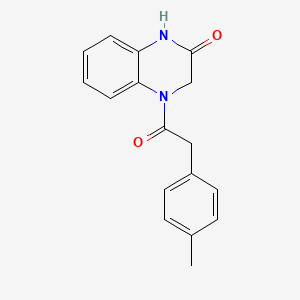
methyl 3-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, an oxadiazole ring, a sulfamoyl group, and a methoxybenzoate group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would likely depend on the conditions and the reagents present. The pyrazole and oxadiazole rings, as well as the sulfamoyl and methoxybenzoate groups, could potentially participate in various chemical reactions .
Scientific Research Applications
Synthesis and Structural Analysis
- Regioselective Synthesis : One study discusses the regioselective synthesis of 8,8′-methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, highlighting the importance of precise synthetic methods in creating complex chemical structures which could be related to the synthesis of similar compounds (Reddy & Nagaraj, 2008).
- X-ray Crystal Structure : Another study on the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives includes X-ray crystallography to determine structures, indicating the importance of structural determination in understanding the properties of such compounds (Jiang et al., 2012).
Potential Biological Activities
- Antioxidant and α-Glucosidase Inhibitory Activities : Research into Schiff bases containing 1,2,4-triazole and pyrazole rings has shown significant inhibitory potentials and potent antioxidant activity, suggesting potential medicinal chemistry applications for related compounds (Pillai et al., 2019).
- Antibacterial Activity : The synthesis and characterization of 1,3,4-Oxadiazolines derivatives demonstrated biological activities like antibacterial and antifungal effects, underscoring the pharmaceutical research relevance of such chemical structures (Jun-fu et al., 2006).
Chemical Properties and Reactivity
- Computational and Pharmacological Evaluation : A study focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole derivatives for toxicity assessment, tumor inhibition, and anti-inflammatory actions, showcasing the chemical's versatility and potential in drug development (Faheem, 2018).
Future Directions
Mechanism of Action
Target of Action
The primary targets of methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate Similar pyrazole-bearing compounds have been found to exhibit potent antileishmanial and antimalarial activities . This suggests that the compound may target organisms causing these diseases, such as Leishmania strains and Plasmodium strains .
Mode of Action
The exact mode of action of methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate It’s suggested that similar compounds may interact with the active site of certain enzymes, leading to changes in their function .
Biochemical Pathways
The specific biochemical pathways affected by methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate It’s known that similar compounds can inhibit the growth ofLeishmania and Plasmodium , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of these organisms.
Result of Action
The molecular and cellular effects of methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that they may lead to the death or inhibition of Leishmania and Plasmodium organisms.
properties
IUPAC Name |
methyl 3-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6S/c1-4-22-10-12(8-18-22)16-20-15(28-21-16)9-19-29(24,25)14-7-11(17(23)27-3)5-6-13(14)26-2/h5-8,10,19H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSBCSYGXZKSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2688037.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2688040.png)
![3-methyl-N-(3-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2688042.png)






![N'-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2688053.png)
![3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2688055.png)

![2-Chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide](/img/structure/B2688059.png)